
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
説明
The compound "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" is a fluorinated aromatic molecule that contains both chloromethyl and trifluoromethyl substituents on the benzene ring. This structure is of interest due to the unique properties imparted by the fluorine atoms and the potential for use in various chemical reactions and applications.
Synthesis Analysis
The synthesis of compounds related to "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" has been explored in several studies. For instance, the electrochemical fluorination of trifluoromethyl-substituted benzenes has been shown to yield perfluorocyclohexane derivatives, which suggests a pathway for introducing fluorine atoms into aromatic compounds . Additionally, polychloro(trifluoromethyl)benzenes have been prepared by treating polychlorobenzenes with CCl3F and AlCl3, indicating that chloromethyl groups can be introduced into trifluoromethyl-substituted benzenes . These methods could potentially be adapted for the synthesis of "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene."
Molecular Structure Analysis
The molecular structure of fluorinated benzene derivatives is a key factor in determining their reactivity and physical properties. X-ray crystallography has been used to determine the structure of a highly crowded fluorinated benzene, which could provide insights into the steric effects and electronic distribution in "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" .
Chemical Reactions Analysis
Fluorinated aromatic compounds, such as "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene," can undergo various chemical reactions. For example, the use of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been reported for the quantitative fluorination of aromatic substrates, which could be relevant for further functionalization of the compound . The photochemistry of fluoro(trifluoromethyl)benzenes has also been studied, revealing information about the fluorescence spectra and quenching of singlet state emission, which could be pertinent to understanding the reactivity of the singlet state of "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" are influenced by the presence of fluorine atoms. Fluorinated compounds often exhibit high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the synthesis of soluble fluoro-polyimides derived from related fluorinated aromatic diamines . These properties are crucial for applications in materials science and could be expected for "1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene" as well.
科学的研究の応用
Electrophilic Fluorination and Organic Synthesis
This compound is notable for its role in electrophilic fluorination reactions, a critical area in organofluorine chemistry. The use of 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, particularly in the form of Selectfluor F-TEDA-BF4, has enabled effective and selective introduction of fluorine atoms into organic molecules. This process is essential for creating compounds with desired properties for pharmaceuticals, agrochemicals, and material science. The versatility of Selectfluor as a mediator or catalyst in various organic transformations underscores the importance of 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene in modern synthetic chemistry (Singh & Shreeve, 2004).
Photochemical Studies
Research into the photochemistry of fluoro(trifluoromethyl)benzenes, including derivatives similar to 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, has provided insights into the photophysical processes of these compounds. Studies on the fluorescence spectra, quenching of singlet state emission, and intersystem crossing yields contribute to a deeper understanding of the electronic and structural aspects influencing the behavior of fluoroaromatic compounds under light exposure. Such knowledge is beneficial for designing materials with specific photochemical and photophysical properties (Al-ani, 1973a; Al-ani, 1973b).
Material Science and Polymer Chemistry
In material science, the chemical serves as a building block for the synthesis of advanced materials, such as hyperbranched poly(arylene ether)s and novel fluorine-containing polymers. These materials exhibit unique properties, including thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications. The development of these polymers demonstrates the compound's utility in creating new materials with tailored properties for specific applications (Banerjee et al., 2009; Xie et al., 2001).
Safety And Hazards
特性
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTZSNPJDFLZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374667 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
CAS RN |
248262-29-5 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



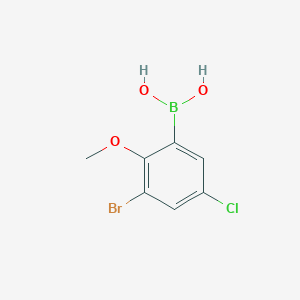
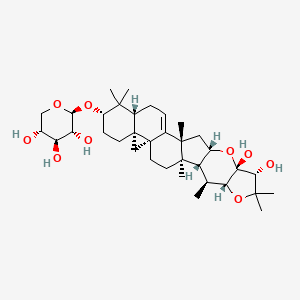
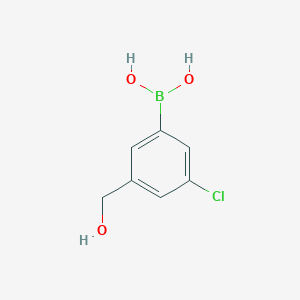
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)
![(2S)-2-[[4-(trifluoromethyl)benzoyl]amino]propanoic Acid](/img/structure/B3031252.png)

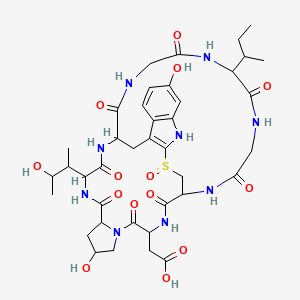
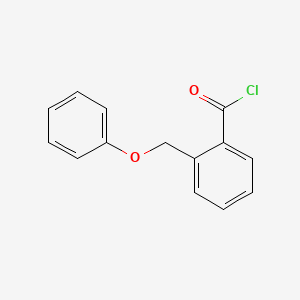
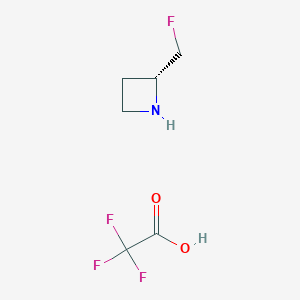
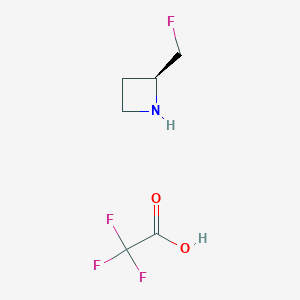
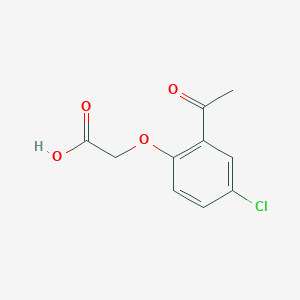
![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B3031263.png)
